molecular formula C13H20O B7866586 1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol

1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol

Cat. No.: B7866586
M. Wt: 192.30 g/mol
InChI Key: HAFNCARZBWJVHX-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol is a tertiary alcohol characterized by a bulky 2,4,6-trimethylphenyl group attached to a 2-methylpropanol backbone. This compound has garnered attention in crystallography and synthetic chemistry due to its unique supramolecular assembly via hydrogen-bonding networks. Studies reveal that its crystals form hexamers with a chair conformation, stabilized by intermolecular O–H···O hydrogen bonds . The steric bulk of the trimethylphenyl substituent significantly influences its crystallographic packing and reactivity, making it a valuable model for studying substituent effects in organic compounds.

Properties

IUPAC Name

2-methyl-1-(2,4,6-trimethylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-9-6-10(2)12(11(3)7-9)8-13(4,5)14/h6-7,14H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFNCARZBWJVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol typically involves the reaction of 2,4,6-trimethylbenzyl chloride with a suitable organometallic reagent, such as methylmagnesium bromide (Grignard reagent). The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

2,4,6-Trimethylbenzyl chloride+Methylmagnesium bromideThis compound\text{2,4,6-Trimethylbenzyl chloride} + \text{Methylmagnesium bromide} \rightarrow \text{this compound} 2,4,6-Trimethylbenzyl chloride+Methylmagnesium bromide→this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products:

    Oxidation: 1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanone.

    Reduction: 1-(2,4,6-Trimethylphenyl)-2-methylpropane.

    Substitution: 1-(2,4,6-Trimethylphenyl)-2-methyl-2-chloropropane.

Scientific Research Applications

1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables of Comparative Properties

Table 1. Crystallographic and Structural Comparison

Compound Substituents Space Group Hydrogen-Bonding Features Reference
This compound 2,4,6-Trimethylphenyl, tertiary alcohol Not specified Hexamers with chair conformation
1-(2,4,6-Triisopropylphenyl)ethanol 2,4,6-Triisopropylphenyl, ethanol Not specified Weaker H-bond network vs. trimethyl
2-Methyl-2-propanol (tert-butanol) tert-Butyl group P3 Three independent molecules/unit
3,4-Dimethylphenol 3,4-Dimethylphenyl P1 Chair-like hexamers

Biological Activity

1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol, also known as a derivative of tertiary alcohols, has garnered attention for its potential biological activities. This compound is structurally characterized by a bulky trimethylphenyl group and a branched alkyl chain, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can prevent substrate binding and subsequent catalysis, influencing metabolic pathways.
  • Receptor Modulation : Interaction with cell surface receptors can alter their conformation and affect downstream signaling pathways. This modulation may lead to various physiological responses depending on the receptor type involved.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or inhibition of vital metabolic processes.
  • Anti-inflammatory Effects : There is evidence indicating that the compound may possess anti-inflammatory properties. It could potentially inhibit the production of pro-inflammatory cytokines or modulate immune cell activity.
  • Cytotoxicity : Some studies have reported cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy. The exact pathways through which these effects are mediated require further elucidation.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth in vitro
Anti-inflammatoryReduction in cytokine production in cell cultures
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Study : A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in agar diffusion tests, suggesting potential as a natural preservative or therapeutic agent against infections.
  • Cytotoxicity Assessment : In a recent study focusing on cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of this compound resulted in dose-dependent cytotoxic effects. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations.

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